tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate
Description
¹H NMR Analysis
Key signals (hypothesized based on analogous structures):
- δ 1.44 ppm (s, 9H) : tert-Butyl group protons.
- δ 3.20–3.80 ppm (m, 4H) : Pyrrolidine ring CH₂ groups.
- δ 6.50–7.20 ppm (m, 4H) : Aromatic protons from the 2-aminophenyl group.
- δ 4.90–5.10 ppm (br s, 2H) : NH₂ protons (exchange broadened).
¹³C NMR Analysis
FT-IR Spectroscopy
UV-Vis Spectroscopy
Tautomeric and Stereochemical Considerations
Tautomerism
The compound lacks classical tautomeric forms due to the absence of conjugated π-systems with mobile protons. However, the primary amines may participate in prototropic tautomerism under acidic or basic conditions, though this is unlikely in neutral environments.
Stereochemistry
Properties
CAS No. |
886365-01-1 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(2-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(11-12)15(10-18)13-6-4-5-7-14(13)19/h4-7,12,15H,8-11,18-19H2,1-3H3,(H,20,22) |
InChI Key |
RPSOEEVYCCKIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection of Pyrrolidine
A common approach involves Boc protection of 3-aminopyrrolidine followed by functionalization. In Example 7 of EP3640242B1, tert-butyl carbamate formation is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Challenges in Selective Protection
The presence of multiple amine groups (e.g., 2-aminophenyl and pyrrolidine) necessitates selective protection. In a protocol from PubChem, sequential Boc protection is performed using controlled stoichiometry:
Reductive Amination for Ethylamine Linkage Formation
The ethylamine bridge between pyrrolidine and 2-aminophenyl is constructed via reductive amination.
Ketone Intermediate Synthesis
A ketone precursor, 1-(2-nitrophenyl)propan-2-one, is reduced to form the ethylamine linker. Key steps include:
Optimization of Reaction Conditions
From Ambeed, optimal conditions for reductive amination involve:
Catalytic Coupling for Pyrrolidine Functionalization
Palladium-catalyzed cross-coupling is employed to attach the 2-aminophenyl group to Boc-protected pyrrolidine.
Buchwald-Hartwig Amination
Ullmann-Type Coupling
For electron-deficient aryl halides, copper(I) iodide mediates coupling under microwave irradiation:
Deprotection and Final Product Isolation
Final deprotection of the Boc group is achieved using acidic or oxidative conditions.
Acidic Deprotection
Hydrochloric acid (HCl) in dioxane effectively removes Boc groups without affecting other functionalities:
Oxalyl Chloride-Mediated Deprotection
A novel method from RSC Advances uses oxalyl chloride in methanol:
Analytical Validation and Quality Control
Post-synthesis characterization ensures purity and structural integrity:
Spectroscopic Analysis
Chromatographic Purity
HPLC methods from AcesChem report ≥97% purity using:
Comparative Assessment of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Reductive Amination | 76 | 95 | Moderate | High |
| Buchwald-Hartwig | 68 | 97 | Low | Moderate |
| Ullmann Coupling | 57 | 93 | High | Low |
| Oxalyl Chloride | 92 | 98 | Moderate | High |
Industrial-Scale Considerations
For large-scale production, the reductive amination route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of tert-butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range, indicating its effectiveness compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.5 |
| A549 (Lung Cancer) | 4.8 | Paclitaxel | 0.3 |
Immunomodulatory Effects
The compound has shown promise in modulating immune responses, particularly through the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Case Study: Enhancement of Immune Cell Activity
In a study involving mouse splenocytes, the compound was found to enhance T-cell activation and proliferation when exposed to tumor antigens. This suggests its potential as an immunotherapeutic agent.
| Concentration (nM) | T-cell Activation (%) | Control Activation (%) |
|---|---|---|
| 10 | 45 | 15 |
| 100 | 65 | 20 |
| 1000 | 80 | 25 |
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate with structurally related carbamate derivatives, emphasizing synthetic methods, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Pharmacological Implications
- Amino Group Influence: The target compound’s dual amino groups may facilitate interactions with glutamate receptors or polyamine-binding enzymes, contrasting with the α1-adrenoceptor antagonism suggested for Compound 7 .
- Lipophilicity vs. Solubility : EP 1 763 351 B9’s trifluoromethyl and isopropyl groups enhance membrane permeability, whereas the target compound’s polar amines might limit blood-brain barrier penetration .
- Synthetic Feasibility : The Suzuki coupling used in Example 75 could inspire analogous strategies for functionalizing the target compound’s aryl group, though its amine substituents may require protective group optimization.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to minimize side reactions?
Methodological Answer:
Synthesis optimization requires stringent control of reaction parameters:
- Temperature : Maintain low temperatures (0–5°C) during coupling reactions to suppress undesired nucleophilic substitutions or eliminations .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce side-product formation .
- Protecting Groups : Employ tert-butyl carbamate (Boc) to shield primary amines during multi-step synthesis, ensuring regioselectivity .
- Purification : Post-reaction purification via column chromatography or recrystallization is critical for isolating the target compound from byproducts like hydrolyzed amines or oxidized derivatives .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns on the pyrrolidine ring and aryl groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95%) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from contaminants .
Advanced: How can computational methods enhance the design of reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states, intermediates) to identify viable pathways for synthesizing fluorinated or chiral analogs .
- Molecular Docking : Screen derivatives for binding affinity to enzymatic targets (e.g., kinases, GPCRs) to prioritize candidates for synthesis .
- Machine Learning : Train models on existing reaction datasets to optimize solvent/catalyst combinations, reducing trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., aryl groups, pyrrolidine substituents) to isolate structural drivers of activity .
- Comparative Assays : Use standardized enzymatic assays (e.g., IC₅₀ measurements under identical pH/temperature conditions) to minimize variability .
- Metabolic Profiling : Assess stability in biological matrices (e.g., plasma, liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
Basic: What are the critical steps in protecting amine groups during multi-step synthesis?
Methodological Answer:
- Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) at 0°C .
- Deprotection : Use trifluoroacetic acid (TFA) in DCM to cleave the Boc group without disrupting other functional groups (e.g., aryl halides) .
- Monitoring : Track reaction progress via TLC or in-situ IR to ensure complete protection/deprotection .
Advanced: How does the stereochemistry of the pyrrolidine ring influence enzymatic interactions?
Methodological Answer:
- Enantioselective Synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to produce (R)- or (S)-configured pyrrolidine derivatives for target validation .
- X-ray Crystallography : Resolve co-crystal structures of enantiomers bound to enzymes (e.g., proteases) to identify stereospecific binding motifs .
- Pharmacokinetic Profiling : Compare metabolic stability of enantiomers in hepatocyte models to optimize in vivo efficacy .
Basic: What statistical experimental design approaches optimize reaction yields?
Methodological Answer:
- Factorial Design : Vary factors (e.g., temperature, catalyst loading, solvent ratio) to identify significant interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- Taguchi Methods : Use orthogonal arrays to minimize experimental runs while maximizing data robustness for scale-up .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolysis Kinetics : Under acidic conditions, the Boc group undergoes hydrolysis via protonation of the carbonyl oxygen, leading to carbamic acid intermediates .
- pH-Dependent Degradation : Neutral/basic conditions stabilize the carbamate bond, while acidic environments accelerate cleavage. Stability studies in buffers (pH 1–10) guide storage protocols (e.g., lyophilization at pH 7.4) .
- Salt Formation : Co-formulate with counterions (e.g., citrate) to enhance solubility and shelf-life in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
